- Synthesis of substituted benzo-1,3-dioxolanes, dioxanes and benzo-1,4-dioxolanes, Entsiklopediya Inzhenera-Khimika, 2012, (6), 22-28

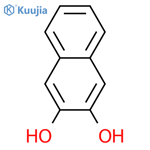

Cas no 92-44-4 (2,3-Dihydroxynaphthalene)

2,3-Dihydroxynaphthalene Propiedades químicas y físicas

Nombre e identificación

-

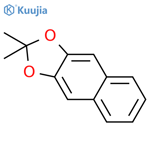

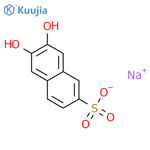

- Naphthalene-2,3-diol

- 2,3-Naphthalenediol

- 2,3-Dihydroxynaphthalene

- 2,3-Dihydroxynapthalene

- 2,3-Dihydroxy naphthalene

- 2,3-Dihydroxynaphthlene

- Naphthalenediol-(2,3)

- JRNGUTKWMSBIBF-UHFFFAOYSA-N

- 2,3-DIHYDROXY-NAPHTHALENE

- O9U131030Z

- 3-hydroxy-2-naphthol

- 2-Hydroxy-3-naphthol

- 2,3dihydroxynaphthalene

- DSSTox_CID_23903

- WLN: L66J CQ DQ

- DSSTox_GSID_43903

- KSC4

- D 0593

- NSC 8707

- 2,3-Dihydroxynaphthalene,98%

- AI3-18148

- DIHYDROXYNAPHTHALENE, 2,3-

- D48

- 2,3-Dihydroxynaphthalene, technical, >=90% (HPLC)

- HY-W012558

- 2,3-Naphthalenediol, NSC 8707

- STK370868

- NCGC00356949-01

- NS00013882

- CHEMBL205007

- 92-44-4

- DB-057303

- 2,3-NAPHTHALENEDIOL [INCI]

- BDBM36290

- NSC-8707

- 2,3Dihydroxynapthalene

- NSC8707

- BRN 0742375

- W-100288

- MFCD00004073

- AS-12863

- Q27117387

- DTXSID2043903

- UNII-O9U131030Z

- AC2509

- F1908-0110

- CHEBI:38135

- AC-24461

- CS-W013274

- EINECS 202-156-7

- EN300-20357

- Naphthalene2,3diol

- DTXCID0023903

- 4-06-00-06564 (Beilstein Handbook Reference)

- SCHEMBL28653

- CAS-92-44-4

- Z104477860

- Tox21_303850

- 2,3-Dihydroxynaphthalene, >=98.0% (HPLC)

- SY015230

- D0593

- AKOS000120222

- 2,3Naphthalenediol

-

- MDL: MFCD00004073

- Renchi: 1S/C10H8O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,11-12H

- Clave inchi: JRNGUTKWMSBIBF-UHFFFAOYSA-N

- Sonrisas: OC1C(O)=CC2C(=CC=CC=2)C=1

- Brn: 0742375

Atributos calculados

- Calidad precisa: 160.05200

- Masa isotópica única: 160.052429494g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 0

- Complejidad: 140

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: 4

- Carga superficial: 0

- Superficie del Polo topológico: 40.5

- Xlogp3: 2.5

Propiedades experimentales

- Color / forma: Foliar crystals.

- Denso: 1.0924 (rough estimate)

- Punto de fusión: 161-165 °C (lit.)

162-164 °C - Punto de ebullición: 353.9 ℃ at 760 mmHg

- Punto de inflamación: 175 ºC

- índice de refracción: 1.5178 (estimate)

- PH: 6 (1g/l, H2O, 20℃)

- Disolución: 4g/l

- Coeficiente de distribución del agua: Slightly soluble

- PSA: 40.46000

- Logp: 2.25100

- Disolución: Soluble in hot water.

- Sensibilidad: Sensitive to air

2,3-Dihydroxynaphthalene Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315,H319,H335

- Declaración de advertencia: P261,P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S37/39

- Código F de la marca fuka:10-23

- Rtecs:QJ4750000

-

Señalización de mercancías peligrosas:

- TSCA:Yes

- Condiciones de almacenamiento:Store at room temperature

- Términos de riesgo:R36/37/38

2,3-Dihydroxynaphthalene Datos Aduaneros

- Código HS:2907299090

- Datos Aduaneros:

China Customs Code:

2907299090Overview:

2907299090 Other polyphenols,Phenolic alcohol.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

2907299090 polyphenols; phenol-alcohols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

2,3-Dihydroxynaphthalene PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046799-25g |

2,3-Dihydroxynaphthalene |

92-44-4 | 98% | 25g |

¥55.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046799-100g |

2,3-Dihydroxynaphthalene |

92-44-4 | 98% | 100g |

¥167.00 | 2024-04-25 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11307-50g |

2,3-Dihydroxynaphthalene, 98% |

92-44-4 | 98% | 50g |

¥519.00 | 2023-02-14 | |

| Enamine | EN300-20357-0.1g |

naphthalene-2,3-diol |

92-44-4 | 95% | 0.1g |

$19.0 | 2023-09-16 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0593-25G |

2,3-Dihydroxynaphthalene |

92-44-4 | >98.0%(GC)(T) | 25g |

¥200.00 | 2024-04-15 | |

| abcr | AB115978-250 g |

2,3-Dihydroxynaphthalene, 98%; . |

92-44-4 | 98% | 250 g |

€158.00 | 2023-07-20 | |

| Life Chemicals | F1908-0110-5g |

2,3-Dihydroxynaphthalene |

92-44-4 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| TRC | D450596-50g |

2,3-Dihydroxynaphthalene |

92-44-4 | 50g |

$121.00 | 2023-05-18 | ||

| TRC | D450596-25g |

2,3-Dihydroxynaphthalene |

92-44-4 | 25g |

$ 81.00 | 2023-09-07 | ||

| TRC | D450596-10g |

2,3-Dihydroxynaphthalene |

92-44-4 | 10g |

$ 58.00 | 2023-09-07 |

2,3-Dihydroxynaphthalene Métodos de producción

Métodos de producción 1

Métodos de producción 2

- Synthesis of dinaphtho-18-crown-6 and naphtho-15-crown-5, Huaxue Shiji, 1987, 9(4), 203-4

Métodos de producción 3

- Molecular design, chemical synthesis, kinetic studies, calculations, and biological studies of novel enediynes equipped with triggering, detection, and deactivating devices. Model dynemicin A epoxide and cis-diol systems, Journal of the American Chemical Society, 1993, 115(18), 7944-53

Métodos de producción 4

- Synthesis of some naphtholamines, Iranian Journal of Science and Technology, 1979, 7(3), 153-5

Métodos de producción 5

Métodos de producción 6

Métodos de producción 7

Métodos de producción 8

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 - 20 min, rt

- Preparation of indoles and other (hetero)arenes for treating protein folding disorders, World Intellectual Property Organization, , ,

Métodos de producción 9

- Method for the preparation of aryl alcohol or heteroaryl alcohol, Korea, , ,

Métodos de producción 10

- Synthesis and use of ortho-(branched alkoxy)-tert-butoxybenzenes, Tetrahedron Letters, 2012, 53(50), 6815-6818

Métodos de producción 11

- Hydroxylation of phenolic compounds using ultrasound in aqueous solution, Ultrasonics Sonochemistry, 1996, 3(3),

Métodos de producción 12

- Method for synthesizing 2,3-dihydroxynaphthalene, China, , ,

Métodos de producción 13

- A novel "pro-sensitizer" based sensing of enzymes using Tb(III) luminescence in a hydrogel matrix, Chemical Communications (Cambridge, 2012, 48(38), 4624-4626

Métodos de producción 14

- Regioselective hydrolysis of diacetoxynaphthalenes catalyzed by Pseudomonas sp. lipase in an organic solvent, Tetrahedron, 1999, 56(2), 317-321

Métodos de producción 15

- Quinone methides and fuchsones. XXVII. Oxidative rearrangement of o-fuchsone to 2,2-diphenyl-1,3-benzodioxole, Collection of Czechoslovak Chemical Communications, 1982, 47(12), 3318-27

Métodos de producción 16

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 3 - 4.5, rt

- Microbial screening of thorium(IV) and dioxouranium(VI) chelates with oxine and phenols, Journal of the Indian Chemical Society, 2007, 84(7), 637-639

Métodos de producción 17

1.2 Reagents: Ammonium chloride Solvents: Water

- An efficient strategy for protecting dihydroxyl groups of catechols, Synlett, 2013, 24(6), 741-746

Métodos de producción 18

- Chemistry of anti- and syn-1,2:3,4-naphthalene dioxides and their potential relevance as metabolic intermediates, Journal of Organic Chemistry, 1982, 47(27), 5339-53

Métodos de producción 19

- Studies of Claisen rearrangement of bispropargyl ethers. Synthesis of naphthodipyrans, naphthodifurans and naphthofuropyrans, Heterocycles, 1985, 23(1), 81-92

Métodos de producción 20

- An efficient synthesis of dinaphthothiophene derivatives, Tetrahedron Letters, 2008, 49(29-30), 4519-4521

2,3-Dihydroxynaphthalene Raw materials

- 2,3-Dihydroxynaphthalene

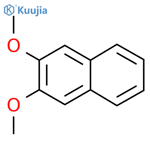

- 2,3-Dimethoxynaphthalene

- Sodium 6,7-Dihydroxynaphthalene-2-sulfonate

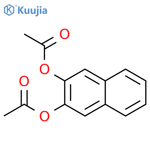

- Naphthalene-2,3-diol diacetate

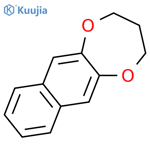

- Naphtho[2,3-d]-1,3-dioxole, 2,2-dimethyl-

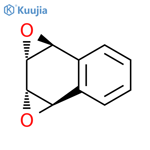

- (2S,4R,5S,7R)-3,6-Dioxatetracyclo[6.4.0.02,4.05,7]dodeca-1(12),8,10-triene

- 3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine

2,3-Dihydroxynaphthalene Preparation Products

2,3-Dihydroxynaphthalene Literatura relevante

-

Riku Muneyasu,Takashi Yamada,Megumi Akai-Kasaya,Hiroyuki S. Kato Phys. Chem. Chem. Phys. 2022 24 22222

-

Tyson N. Dais,Rina Takano,Takayuki Ishida,Paul G. Plieger Dalton Trans. 2022 51 1446

-

Saikat Santra,Pradyut Ghosh New J. Chem. 2020 44 5947

-

Paul MacLaurin,Paul J. Worsfold,Philip Norman,Michael Crane,Derek A. Palmer,James N. Miller,M. A. Hamada,G. J. Moody,J. D. R. Thomas,Margaret M. O'Leary,Bernadette S. Creaven,Bríd M. Lynch,Majella M. Ryan,Geraldine Barrett,M. Anthony McKervey,Steve J. Harris,Jamal Al-Jundi,C. Mamas,L. G. Earwaker,K. Randle,J. West,Keven Manley,Chalerm Ruangviriyachai,Jeremy D. Glennon,Damien Boyd,Paula Shearan,J. P. Hopkins,Michael O'Keeffe,Malcolm R. Smyth Anal. Proc. 1993 30 143

92-44-4 (2,3-Dihydroxynaphthalene) Productos relacionados

- 57303-99-8(Benzoapyrene-7,8-diol)

- 574-00-5(1,2-Dihydroxynaphthalene)

- 1807134-86-6(4-Chloro-2-fluoropyridine-5-sulfonyl chloride)

- 1955507-40-0(Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate)

- 1006333-28-3(4,4-Difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione)

- 1270561-83-5(2-2-methoxy-4-(trifluoromethyl)phenylpiperidine)

- 847670-62-6(N-Formyl Valacyclovir)

- 4052-75-9(3-phenyl-3-sulfanylidenepropanimidamide)

- 2680836-53-5(benzyl N-(3-bromo-4-cyano-5-fluorophenyl)carbamate)

- 86209-83-8(1,2,4-Oxadiazole-3-carboxaldehyde)